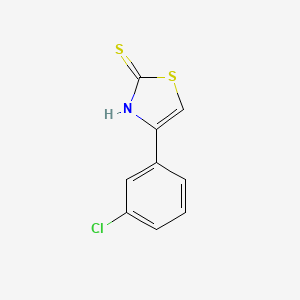

4-(3-Chlorophenyl)thiazole-2-thiol

Description

Scientific Significance of Thiazole-2-thiol Scaffolds in Contemporary Organic and Medicinal Chemistry

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal and organic chemistry. eurekaselect.comnih.gov The thiazole nucleus is a privileged scaffold, meaning it is a common structural motif found in a multitude of biologically active compounds. nih.govresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govspast.org The thiazole ring is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov

The 2-thiol substitution on the thiazole ring provides a crucial point for further chemical modification, allowing for the synthesis of diverse libraries of compounds. This versatility is a significant advantage in drug discovery and development, enabling chemists to fine-tune the properties of the molecule to enhance its efficacy and selectivity for specific biological targets. nih.gov The presence of the thiol group can also contribute to the molecule's biological activity through various mechanisms, including acting as a hydrogen bond donor or participating in coordination with metal ions in enzymes. nih.gov

The reactivity of the thiazole-2-thiol scaffold also makes it a valuable building block in organic synthesis. It can participate in a variety of chemical reactions, such as alkylation, acylation, and condensation reactions, to generate more complex molecular architectures. researchgate.net This synthetic tractability has led to its use in the creation of novel materials with interesting photophysical and electronic properties.

Strategic Importance of Chlorophenyl Substituents in Heterocyclic Chemistry

The introduction of a chlorophenyl group onto a heterocyclic scaffold is a common and effective strategy in medicinal chemistry. The chlorine atom, being a halogen, possesses unique electronic and steric properties that can significantly influence a molecule's behavior. The presence of a chlorine atom can alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire molecule. This can impact its ability to interact with biological targets, such as enzymes and receptors, by influencing hydrogen bonding, dipole-dipole interactions, and other non-covalent forces. In some cases, the chlorine atom can directly participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a drug to its target.

The position of the chlorine atom on the phenyl ring is also critical. In the case of 4-(3-Chlorophenyl)thiazole-2-thiol, the chlorine is at the meta-position. This specific substitution pattern can lead to different biological activities compared to ortho- or para-substituted analogs due to variations in steric hindrance and electronic effects. The strategic placement of a chlorophenyl substituent can therefore be a powerful tool for optimizing the pharmacological profile of a lead compound. For instance, some chlorophenyl-containing compounds have shown potent activity against various cancer cell lines and microorganisms. mdpi.com

Overview of Research Domains Pertaining to this compound and its Analogs

Research into this compound and its derivatives spans several scientific disciplines, primarily driven by their potential biological activities. The core structure has been investigated for its utility in developing new therapeutic agents.

One major area of research is in the field of antimicrobial drug discovery . Scientists have synthesized and evaluated a range of thiazole derivatives, including those with chlorophenyl substituents, for their activity against various bacterial and fungal strains. researchgate.net The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and thiazole-based compounds represent a promising avenue of investigation.

Another significant research domain is cancer chemotherapy . The thiazole scaffold is present in several established anticancer drugs, and researchers are continuously exploring new analogs for improved efficacy and reduced side effects. nih.gov The this compound moiety has been incorporated into novel molecular designs aimed at inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Furthermore, the unique chemical properties of this compound and its analogs make them of interest in materials science . The combination of the aromatic thiazole ring and the chlorophenyl group can give rise to interesting photophysical properties, suggesting potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

The versatility of the this compound scaffold ensures its continued exploration in various scientific fields. The following table provides a summary of the key research areas and the rationale behind the investigation of this compound and its analogs.

| Research Domain | Rationale for Investigation |

| Antimicrobial Drug Discovery | The thiazole core is a known pharmacophore in many antimicrobial agents. The chlorophenyl group can enhance activity and modulate physicochemical properties. |

| Cancer Chemotherapy | Thiazole-containing compounds have proven anticancer activity. The 3-chlorophenyl substituent can influence target binding and cellular uptake. |

| Materials Science | The conjugated system of the thiazole and chlorophenyl rings can lead to desirable photophysical and electronic properties for applications in organic electronics. |

| Antiparasitic Drug Development | Thiazole derivatives have shown promise as agents against various parasites, including those that cause neglected tropical diseases. scielo.br |

This article will now delve deeper into the specific chemical properties and synthesis of this compound, providing a comprehensive overview of its role in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNS2 |

|---|---|

Molecular Weight |

227.7 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C9H6ClNS2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) |

InChI Key |

VOOAOVXXJZDAQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=S)N2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Chlorophenyl Thiazole 2 Thiol

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. The FT-IR spectrum of a related compound, 2-amino-4-(4-chlorophenyl)thiazole, shows characteristic bands that can be extrapolated to understand the vibrational modes of 4-(3-chlorophenyl)thiazole-2-thiol. researchgate.net

Key vibrational frequencies for thiazole (B1198619) derivatives typically include:

N-H and C-H stretching: Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. researchgate.net For derivatives with amino groups, N-H stretching bands appear in the 3400-3200 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are typically found in the 1600-1400 cm⁻¹ region. researchgate.net These bands are crucial for confirming the presence of the heterocyclic ring.

C-S stretching: The C-S stretching vibration in the thiazole ring is usually observed at lower frequencies, often in the 800-600 cm⁻¹ range. researchgate.net

C-Cl stretching: The C-Cl stretching vibration of the chlorophenyl group is expected to appear in the 800-600 cm⁻¹ region, which can sometimes overlap with other vibrations.

The thione-thiol tautomerism is a significant aspect of thiazole-2-thiol derivatives. researchgate.netnih.gov In the solid state and in solution, the thione form is often more stable. researchgate.net The FT-IR spectrum can provide evidence for the dominant tautomer. The presence of a strong C=S stretching band (around 1200-1050 cm⁻¹) and an N-H stretching band would indicate the thione form, while the absence of these and the presence of an S-H stretching band (around 2600-2550 cm⁻¹) would suggest the thiol form.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Thione) | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 |

| S-H Stretch (Thiol) | 2600-2550 |

| C=N Stretch | ~1600 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C=S Stretch (Thione) | 1200-1050 |

| C-Cl Stretch | 800-600 |

| C-S Stretch (Thiazole Ring) | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The aromatic nature of the thiazole ring is confirmed by the chemical shifts of its protons, which typically resonate between 7.27 and 8.77 ppm. ijarsct.co.in For this compound, the following signals are expected:

Thiazole Proton (H-5): A singlet corresponding to the proton at the 5-position of the thiazole ring. scielo.brscielo.br

Chlorophenyl Protons: A set of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the 3-chlorophenyl ring. The substitution pattern will influence the splitting patterns and chemical shifts.

NH/SH Proton: A broad singlet that can be exchangeable with D₂O, corresponding to the proton on the nitrogen (thione form) or sulfur (thiol form). Its chemical shift can vary significantly depending on the solvent and concentration. In some thiazole derivatives, this proton has been observed at around 12.27 ppm. scielo.br

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Thiazole Carbons: The carbon atoms of the thiazole ring will have distinct chemical shifts. The C=S carbon in the thione form is expected to be significantly downfield. The C-2, C-4, and C-5 carbons of the thiazole ring in related compounds have been observed at specific ppm values. nih.govrsc.org

Chlorophenyl Carbons: The six carbons of the 3-chlorophenyl ring will appear in the aromatic region (typically 120-140 ppm). The carbon atom attached to the chlorine will have a characteristic chemical shift due to the electronegativity of the halogen.

| Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~12.0-13.0 | NH/SH proton (broad singlet) |

| ¹H | ~7.0-8.0 | Aromatic protons (multiplets) |

| ¹H | ~7.0 | Thiazole H-5 proton (singlet) |

| ¹³C | ~160-170 | C=S (Thione) |

| ¹³C | ~140-150 | Thiazole C-4 |

| ¹³C | ~120-140 | Aromatic carbons |

| ¹³C | ~100-110 | Thiazole C-5 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can aid in structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass, confirming its molecular formula of C₉H₆ClNS₂. sigmaaldrich.comuni.lu

The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation of thiazole derivatives often involves the cleavage of the thiazole ring. nih.gov Common fragmentation pathways for related compounds include the loss of small molecules or radicals. researchgate.netresearchgate.netsapub.org For this compound, potential fragmentations could include:

Loss of the chlorine atom or HCl.

Cleavage of the thiazole ring to produce ions corresponding to the chlorophenyl group and the thiazole-2-thiol moiety.

Formation of a phenylthiirene ion through a 1,2-cleavage of the thiazole ring. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Thiazole and its derivatives typically exhibit absorption bands in the UV region. nist.gov For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the aromatic rings and the C=N and C=S chromophores. The specific wavelengths of maximum absorption (λ_max) will be influenced by the substitution pattern and the solvent used. researchgate.net

Theoretical and Computational Chemistry Investigations of 4 3 Chlorophenyl Thiazole 2 Thiol

Density Functional Theory (DFT) Calculations for Ground State Geometries

The initial step in the computational analysis of 4-(3-Chlorophenyl)thiazole-2-thiol would involve the optimization of its ground state geometry using Density Functional Theory (DFT). This method is a cornerstone of quantum chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. For this compound, the HOMO and LUMO energy levels would be calculated for both tautomeric forms.

From the HOMO and LUMO energies, various global reactivity descriptors can be derived:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a species. |

These descriptors would provide a quantitative measure of the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these would likely be located around the nitrogen and sulfur atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms.

Green regions denote areas of neutral potential.

The MEP analysis would provide a clear visual guide to the reactive centers of both the thione and thiol forms of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized natural bond orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated, providing insight into the strength of hyperconjugative interactions. This analysis would help in understanding the stability imparted by intramolecular charge transfer from the lone pairs of sulfur and nitrogen atoms to the antibonding orbitals of the thiazole (B1198619) and phenyl rings.

Quantum Chemical Investigations of Thione-Thiol Tautomerism and Energy Barriers

Thiazole-2-thiol compounds can exist in two tautomeric forms: the thione form and the thiol form. Understanding the equilibrium between these two forms is crucial as they may exhibit different chemical and biological properties.

Quantum chemical calculations, specifically using DFT, would be employed to investigate the thione-thiol tautomerism in this compound. The relative energies of the thione and thiol tautomers would be calculated to determine the more stable form in the gas phase and in different solvents (using a polarizable continuum model, for instance). Furthermore, the transition state for the proton transfer between the two forms would be located, and the corresponding energy barrier would be calculated. A high energy barrier would suggest that the interconversion between the tautomers is slow.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). The predicted chemical shifts for the thione and thiol forms of this compound would be compared with experimental spectra to identify the predominant tautomer in solution.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The characteristic vibrational modes, such as the C=S stretching in the thione form and the S-H stretching in the thiol form, would be of particular interest. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.

By employing these state-of-the-art computational techniques, a comprehensive understanding of the chemical nature of this compound can be achieved, providing valuable insights into its structure, stability, and reactivity.

Chemical Reactivity and Transformations of 4 3 Chlorophenyl Thiazole 2 Thiol

Oxidation Reactions Leading to Sulfoxide (B87167) and Sulfone Derivatives

The thiol group of 4-(3-chlorophenyl)thiazole-2-thiol is susceptible to oxidation, yielding sulfoxide and sulfone derivatives. The controlled oxidation of thiols and sulfides is a fundamental transformation in organic synthesis.

Selective oxidation to the corresponding sulfoxide can be achieved by carefully controlling the stoichiometry of oxidizing agents like hydrogen peroxide. organic-chemistry.org For instance, the use of 1.5 equivalents of urea-hydrogen peroxide (UHP) at 60°C has been reported for the selective oxidation of thioglycosides to glycosyl sulfoxides. beilstein-journals.org Conversely, employing a larger excess of the oxidizing agent and higher temperatures, such as 2.5 equivalents of UHP at 80°C, typically leads to the formation of the corresponding sulfone. beilstein-journals.org

A variety of reagents can be employed for these transformations. For example, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst with hydrogen peroxide for the selective synthesis of both sulfoxides and sulfones, with the product being dependent on the reaction conditions. organic-chemistry.org Other methods include the use of permanganate (B83412) supported on active manganese dioxide and tantalum carbide as a catalyst for selective oxidation to sulfoxides. organic-chemistry.org

The general transformation can be represented as follows:

Interactive Data Table: Oxidation Reactions of Thiol Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Controlled H₂O₂ | 4-(3-Chlorophenyl)thiazole-2-sulfoxide | organic-chemistry.org |

| This compound | Excess H₂O₂ | 4-(3-Chlorophenyl)thiazole-2-sulfone | beilstein-journals.orgorganic-chemistry.org |

| Thiol | Urea-Hydrogen Peroxide (1.5 equiv) | Sulfoxide | beilstein-journals.org |

| Thiol | Urea-Hydrogen Peroxide (2.5 equiv) | Sulfone | beilstein-journals.org |

Reduction Chemistry and Formation of Thiol Derivatives

The reduction of the thiol group in this compound is a less common transformation, as thiols are already in a reduced state. However, desulfurization reactions can be considered a form of reduction at the carbon atom. While specific literature on the reduction of this compound is limited, general methods for thiol desulfurization are applicable. These reactions are valuable for replacing the sulfur functionality with a hydrogen atom or for forming new carbon-carbon or carbon-heteroatom bonds. cas.cn

A notable method involves the desulfurization of thiols for nucleophilic substitution, promoted by the triphenylphosphine/1,2-diiodoethane system. cas.cn This process allows for the substitution of the thiol group with a wide range of nucleophiles. cas.cn

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) and Chlorophenyl Moieties

The thiazole and chlorophenyl rings of this compound are subject to both electrophilic and nucleophilic substitution reactions. The reactivity of the thiazole ring is influenced by the electron-donating or -withdrawing nature of its substituents. In the case of 2-aminothiazoles, electrophilic attack can occur at both the amino group and the ring nitrogen atom. nih.gov The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring, a related heterocyclic system, have a low electron density, making them generally unreactive towards electrophilic substitution unless activated by an electron-donating group. nih.gov

The chlorophenyl ring can undergo electrophilic aromatic substitution, with the chlorine atom acting as a deactivating but ortho-, para-directing group. Nucleophilic aromatic substitution on the chlorophenyl ring is also possible, particularly with strong nucleophiles or under specific reaction conditions that activate the ring.

Nucleophilic substitution at the thiol group is a key reaction. The high acidity of thiols can sometimes hinder nucleophilic substitution by protonating the nucleophile. cas.cn However, methods have been developed to facilitate this transformation, such as the use of the triphenylphosphine/1,2-diiodoethane system, which allows for the reaction of thiols with a variety of nucleophiles, including amines, carboxylates, and halides. cas.cn

Cycloaddition Reactions Involving the Thiazole Ring

The thiazole ring can participate in cycloaddition reactions, which are powerful tools for the construction of more complex heterocyclic systems. Thiazolium salts, derived from thiazoles, can undergo [3+2] cycloaddition reactions with various electron-deficient partners. rsc.org These reactions provide a route to enantioenriched hydropyrrolo-thiazoles when chiral catalysts are employed. rsc.org

Furthermore, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, involving thio-dienes are a versatile method for synthesizing thiopyran derivatives. nih.gov While specific examples involving this compound are not prevalent in the literature, the thiazole moiety, in principle, can be modified to act as a diene or dienophile in such reactions. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates undergo [3+2] cycloaddition with trifluoroacetonitrile (B1584977) to yield 2-trifluoromethyl thiazoles. rsc.org

Functionalization Strategies for Diverse Chemical Architectures

The versatile reactivity of this compound allows for a wide range of functionalization strategies to create diverse chemical architectures. The thiol group is a key handle for modification. For example, it can be alkylated to form thioethers, which can then be oxidized to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org

The sulfone moiety, in particular, serves as a versatile reactive tag, enabling transformations such as nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov This "scaffold-hopping" approach is a valuable strategy in medicinal chemistry to modify bioactivity and pharmacokinetic properties. nih.gov

Functionalization of the thiazole and chlorophenyl rings can also be achieved through electrophilic and nucleophilic substitution reactions as previously discussed. These strategies allow for the introduction of a wide array of functional groups, leading to a broad spectrum of novel compounds with potential applications in various fields of chemistry.

Coordination Chemistry of 4 3 Chlorophenyl Thiazole 2 Thiol As a Ligand

Synthesis and Characterization of Metal Complexes with Transition Metal Ions (e.g., Cd(II), Co(II), Cu(II), Hg(II), Mn(II), Ni(II), Zn(II))

No specific synthetic methods or characterization data for metal complexes of 4-(3-Chlorophenyl)thiazole-2-thiol are available in the reviewed literature.

Elucidation of Ligand Binding Modes and Coordination Geometries

There are no published studies elucidating the binding modes (e.g., monodentate, bidentate) or the resulting coordination geometries (e.g., tetrahedral, octahedral, square planar) for complexes of this ligand.

Spectroscopic Signatures of Metal Complexation (e.g., IR, UV-Vis)

Specific spectroscopic data (infrared or UV-visible) demonstrating the shifts in characteristic bands upon complexation of this compound with the mentioned metal ions have not been documented.

Crystallographic Analysis of Metal Complexes for Structural Insights

No crystallographic data or reports on the single-crystal X-ray diffraction analysis of metal complexes containing this ligand could be found.

Investigation of Supramolecular Interactions within Coordination Polymers (e.g., Hydrogen Bonding, π-π Stacking)

As there are no reports on the formation of coordination polymers with this ligand, there is no information available regarding potential supramolecular interactions.

Advanced Analytical Methodologies Applied to 4 3 Chlorophenyl Thiazole 2 Thiol

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation and quantification of 4-(3-chlorophenyl)thiazole-2-thiol from reaction mixtures, impurities, or complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many thiazole (B1198619) derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions.

A study on various thioamides based on thiazole and other heterocycles utilized a reversed-phase HPLC method with an ODS-2 Hypersil column and a mobile phase of 0.05 M triethylammonium (B8662869) phosphate (B84403) buffer in acetonitrile (B52724) and methanol (B129727) (120:280:600, v/v/v) with UV-diode-array detection (DAD) at 335 nm. mdpi.com This demonstrates the utility of buffered mobile phases and DAD for the analysis of such compounds, allowing for the acquisition of the full UV spectrum of the analyte for identification purposes.

Table 1: Exemplar HPLC Conditions for Thiazole Derivatives

| Parameter | Condition 1 (for an aminothiazole) mdpi.com | Condition 2 (for various thioamides) mdpi.com |

|---|---|---|

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | ODS-2 Hypersil |

| Mobile Phase | 55% 0.1% v/v Orthophosphoric Acid, 45% Acetonitrile | 0.05 M Triethylammonium Phosphate Buffer in Acetonitrile and Methanol (120:280:600, v/v/v) |

| Flow Rate | 1 mL/min | 1.2 mL/min |

| Detection | UV at 272 nm | UV-Diode Array (DAD) at 335 nm |

| Elution Mode | Isocratic | Isocratic |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The volatility of this compound may be limited due to its molecular weight and the presence of the thiol group, which can lead to adsorption on the column. Derivatization of the thiol group, for instance, by silylation, could improve its volatility and chromatographic behavior.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. These would include fragments arising from the cleavage of the thiazole ring and the loss of the chlorine atom or the thiol group. While no experimental GC-MS data for the 3-chloro isomer is available, predicted collision cross-section (CCS) values for the 4-chloro isomer provide an indication of its behavior in the gas phase under mass spectrometric conditions.

Table 2: Predicted Collision Cross Section (CCS) Data for 4-(4-chlorophenyl)-1,3-thiazole-2-thiol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.97029 | 142.0 |

| [M+Na]+ | 249.95223 | 154.3 |

| [M-H]- | 225.95573 | 147.4 |

Data for the 4-chloro isomer, which is expected to have similar CCS values to the 3-chloro isomer.

Electrochemical Characterization and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The thiazole ring system and the thiol group are both electroactive, meaning they can be oxidized or reduced at an electrode surface.

A voltammetric study of substituted 2-amino-4-phenylthiazoles revealed that these compounds undergo reduction processes. mdpi.com Specifically, 2-amino-4-(4-chlorophenyl)thiazole showed a reduction signal at a peak potential of -2.28 V versus a silver/silver chloride (Ag/AgCl) electrode in dimethyl sulfoxide (B87167) (DMSO) containing 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4) as the supporting electrolyte. mdpi.com The study also identified an oxidation wave corresponding to the amino group. mdpi.com

For this compound, the thiol group (-SH) is expected to be readily oxidizable. The oxidation could proceed via the formation of a disulfide bond (dimerization) or further oxidation to sulfenic, sulfinic, or sulfonic acids at higher potentials. The chlorophenyl substituent will also influence the redox potentials through its electronic effects. The chlorine atom is an electron-withdrawing group, which would generally make the reduction of the molecule easier (occur at a less negative potential) and the oxidation more difficult (occur at a more positive potential) compared to an unsubstituted analogue.

Table 3: Electrochemical Data for a Related Thiazole Compound

| Compound | Technique | Solvent/Electrolyte | Observed Process | Peak Potential (Ep) vs. Ag/AgCl |

|---|

Application of Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the detection of trace amounts of analytes. For this compound, techniques like LC-MS, LC-DAD, and GC-MS are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique would be ideal for the unambiguous identification and quantification of this compound in complex matrices. The mass spectrometer can provide molecular weight information from the molecular ion and structural information from the fragmentation pattern, even for co-eluting peaks in the chromatogram.

Liquid Chromatography-Diode Array Detection (LC-DAD):

As mentioned earlier, LC-DAD provides the UV-visible spectrum of the eluting compounds. This can be used to identify this compound based on its characteristic absorption maxima and to assess the purity of the chromatographic peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile derivatives or in cases where the compound exhibits sufficient thermal stability, GC-MS offers high chromatographic resolution and definitive identification through mass spectral libraries.

The use of these hyphenated techniques would be essential for a variety of applications, including:

Reaction Monitoring: To follow the progress of the synthesis of this compound and to identify any by-products.

Purity Assessment: To determine the purity of the final product and to quantify any impurities.

Metabolite Identification: In biological studies, to identify potential metabolites of the compound.

Environmental Analysis: For the trace detection and quantification of the compound in environmental samples.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-(4-chlorophenyl)thiazole |

| 4-(4-chlorophenyl)-1,3-thiazole-2-thiol |

| Acetonitrile |

| Methanol |

| Orthophosphoric acid |

| Triethylammonium phosphate |

| Dimethyl sulfoxide |

| Tetrabutylammonium tetrafluoroborate |

| Silver |

Structure Activity Relationship Sar and Mechanistic Biological Studies of 4 3 Chlorophenyl Thiazole 2 Thiol Derivatives in Vitro Focus

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, HT-29)

Derivatives of the 4-phenylthiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The substitution pattern on the phenyl ring and modifications at the 2-position of the thiazole (B1198619) ring play a crucial role in modulating this activity.

Studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, which are structurally related to the target compound, have revealed potent cytotoxic activity. For instance, a derivative with an ortho-chloro substitution on the terminal phenyl ring was found to be the most active against HeLa (cervical cancer) cells, with an IC50 value of 1.3 µM ijcce.ac.ir. This highlights the importance of the position of the chloro group for cytotoxic potency.

Newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives have also been evaluated. One such compound demonstrated potent inhibitory activity against the MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively mdpi.com. Another series of thiazole derivatives showed that a compound featuring a 4-(2-naphthyl) substituent experienced a significant decline in anti-proliferative activity, indicating that bulky substituents may be detrimental to cytotoxicity nih.gov.

Furthermore, thiadiazole derivatives, which are structurally similar to thiazoles, have shown activity against HT-29 (colon cancer) cells. A derivative with a 3-fluorophenyl substituent exhibited an IC50 value of 33.67 µM against this cell line nih.gov. Juglone-bearing thiopyrano[2,3-d]thiazoles have also been shown to be cytotoxic to HT-29 and DLD-1 colorectal adenocarcinoma cells mdpi.com.

The following table summarizes the cytotoxic activities of various thiazole derivatives against different cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivative (ortho-chloro substituted) | HeLa | 1.3 | ijcce.ac.ir |

| 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 | mdpi.com |

| 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 | mdpi.com |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 | 33.67 | nih.gov |

| Thiazole derivative with dimethylaniline moiety | HepG2 | 1.2 | nih.gov |

| Thiazole derivative with dimethylaniline moiety | MDA-MB-231 | 26.8 | nih.gov |

Elucidation of Molecular Mechanisms of Biological Interaction (in vitro)

Enzyme Inhibition and Receptor Modulation

Thiazole derivatives have been identified as inhibitors of several key enzymes involved in cancer progression. A series of newly synthesized thiazole derivatives bearing an oxalic acid group were found to be potent inhibitors of human Pin1, a peptidyl prolyl cis-trans isomerase that is a promising anticancer target, with IC50 values in the low micromolar range nih.gov. Molecular docking studies predicted the binding features of these compounds within the enzyme's active site nih.gov.

Furthermore, certain 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives have been shown to block vascular endothelial growth factor receptor-2 (VEGFR-2) mdpi.com. One of the most active compounds in this series exhibited an IC50 value of 0.15 µM against VEGFR-2 mdpi.com.

DNA Intercalation and Reactive Oxygen Species (ROS) Generation

The interaction with DNA is another mechanism through which thiazole derivatives may exert their cytotoxic effects. Studies on novel thiazole-based cyanoacrylamide derivatives have suggested a partial intercalation binding mode with calf thymus DNA (CT-DNA) nih.gov. This interaction was supported by ethidium bromide displacement assays and UV-Vis absorption measurements nih.gov. Similarly, a study on thiazolo[5,4-b]pyridine derivatives indicated that these compounds bind to DNA in an intercalative mode, with intrinsic binding constants (Kb) in the range of 10^5 M-1 researchgate.netactascientific.com.

In addition to DNA interaction, the generation of reactive oxygen species (ROS) is a significant mechanism of action for some thiazole derivatives. N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide derivatives have been shown to induce ROS generation in cancer cells ijcce.ac.ir. The production of ROS can lead to oxidative stress and subsequently trigger apoptosis. For example, certain juglone-bearing thiopyrano[2,3-d]thiazoles were found to increase the population of ROS-positive HT-29 cancer cells by approximately tenfold compared to control cells mdpi.com. This elevation in ROS was associated with cell cycle arrest and inhibition of DNA biosynthesis mdpi.com. The oxidation of thiols, a key functional group in the parent compound, can be catalyzed by cobalamins, a process that is accompanied by the formation of ROS mdpi.com.

Covalent Bond Formation with Biological Macromolecules (e.g., Proteins)

The 2-thiol group of 4-(3-Chlorophenyl)thiazole-2-thiol introduces the possibility of covalent interactions with biological macromolecules. Thiol groups can act as nucleophiles and potentially form covalent bonds with electrophilic sites on proteins, or they can undergo oxidation to form disulfide bonds with cysteine residues.

While direct evidence for covalent bond formation by this compound derivatives is not extensively documented, the biotransformation of drugs containing a thiazole ring by cytochrome P450 enzymes can lead to the formation of reactive metabolites . These electrophilic intermediates are capable of covalently modifying essential cellular macromolecules, which can lead to toxicity . The thiazole ring itself can undergo metabolic activation to form reactive species like epoxides or S-oxides, which are electrophilic and can adduct to nucleophilic residues on proteins .

Investigation of Antimicrobial Activity Mechanisms (in vitro)

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity researchgate.net. One of the thiazolidin-4-one derivatives showed promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus researchgate.net.

The mechanism of antimicrobial action for some thiazole derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, certain thiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair nih.gov. The inhibition of these enzymes leads to bacterial cell death. Structure-activity relationship studies of some thiazole-pyrazoline hybrids have indicated that the presence of a phenyl ring enhances antibacterial action, while substitutions like methyl and fluoro groups can reduce activity jchemrev.com.

Assessment of Antiviral Activity Mechanisms (in vitro)

The thiazole scaffold is a key component in a number of compounds with antiviral activity. Structurally related 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized from 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) nih.govresearchgate.net. Certain compounds from this series, particularly those with a 3-chlorophenyl group, exhibited notable antiviral activity against the Tobacco Mosaic Virus (TMV) nih.govresearchgate.net.

While the precise mechanism of antiviral action for many thiazole derivatives is still under investigation, the structural similarity of the thiazole ring to naturally occurring nucleobases suggests that they may act as bioisosteres, interfering with viral nucleic acid synthesis nih.gov. The thiadiazole ring, for example, is considered a bioisostere of pyrimidine nih.gov. Additionally, studies on 1,2,4-triazolethiones, which also feature a five-membered heterocyclic ring with nitrogen and sulfur, have shown a broad range of antiviral activities, suggesting that these core structures are promising for the development of new antiviral agents semanticscholar.org.

Molecular Docking and Computational Screening for Putative Biological Targets (e.g., EGFR TK, Tubulin Polymerization Inhibition)

Computational methods, particularly molecular docking and virtual screening, have become indispensable tools in modern drug discovery for predicting the binding affinities and modes of interaction between small molecules and their macromolecular targets. In the context of this compound and its derivatives, these in silico approaches have been instrumental in elucidating their potential mechanisms of action, with a significant focus on their interactions with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and their role in the inhibition of tubulin polymerization.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

Molecular docking studies have been employed to investigate the binding interactions of various thiazole derivatives within the ATP-binding site of the EGFR kinase domain. Although direct studies on this compound are not extensively documented, research on analogous structures provides valuable insights into its potential as an EGFR inhibitor. For instance, studies on quinazoline-based thiazole derivatives have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

In a representative molecular docking simulation, a novel series of thiazolyl pyridines linked with a thiophene moiety were investigated for their anticancer activity against the A549 lung cancer cell line, with EGFR tyrosine kinase as the putative target. nih.gov The docking results for the most active compounds revealed strong binding affinities and interactions with key amino acid residues within the EGFR active site (PDB ID: 1M17). nih.govdovepress.com These interactions typically involve hydrogen bonding with residues such as Met793 and Thr790, which are crucial for inhibitor binding. The phenyl ring of the thiazole derivatives often engages in hydrophobic interactions with residues like Leu718, Val726, and Ala743, further stabilizing the ligand-protein complex.

The presence of a chloro substituent on the phenyl ring, as in this compound, is a common feature in many potent EGFR inhibitors. This substitution can enhance binding affinity through additional hydrophobic or halogen bond interactions within the active site. Computational screening of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors has shown that derivatives with halogenated phenyl groups exhibit significant cytotoxic and inhibitory activities. nih.govrsc.org

The following table summarizes representative docking results for analogous thiazole derivatives against the EGFR kinase domain, highlighting the potential interactions that this compound might exhibit.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Thiazolyl-pyridine hybrid | EGFR TK (1M17) | -8.5 | Met793, Thr790, Leu718 | nih.gov |

| Quinazoline-thiazole hybrid | EGFR-WT | -9.2 (IC50 = 2.17 nM) | Met793, Cys797 | nih.gov |

| Thiazolidine-2,4-dione derivative | EGFRT790M | -10.1 (IC50 = 0.14 µM) | Met793, Lys745, Asp855 | nih.govrsc.org |

Tubulin Polymerization Inhibition

Thiazole-containing compounds have emerged as a promising class of tubulin polymerization inhibitors, acting at the colchicine binding site. nih.govnih.gov Molecular docking studies have been crucial in understanding the structure-activity relationships (SAR) of these derivatives. The general pharmacophore for many colchicine site inhibitors includes two aromatic rings connected by a linker, a feature present in this compound.

Computational studies on thiazole-based chalcones as potential tubulin polymerization inhibitors have shown that the substitution pattern on the phenyl ring significantly influences their activity. mdpi.com Electron-withdrawing groups on the phenyl ring were found to enhance cytotoxic activity. mdpi.com This suggests that the 3-chloro substitution in this compound could contribute positively to its tubulin polymerization inhibitory potential.

In a typical docking simulation of a thiazole derivative into the colchicine binding site of tubulin (PDB ID: 1SA0), the thiazole ring and the substituted phenyl ring orient themselves into distinct hydrophobic pockets. The trimethoxyphenyl ring of colchicine itself binds in a pocket formed by residues such as Cys241, Leu242, Ala250, and Val318. It is hypothesized that one of the aromatic rings of the thiazole inhibitor occupies this pocket, while the other ring interacts with a different hydrophobic region. Hydrogen bonds with residues like Asn258 and Thr353 can further anchor the inhibitor in the binding site.

The table below presents data from studies on analogous thiazole derivatives, illustrating their efficacy as tubulin polymerization inhibitors.

| Compound Derivative | Target | IC50 (µM) for Tubulin Polymerization Inhibition | Key Docking Interactions | Reference |

| Thiazole-based chalcone (2e) | Tubulin | 7.78 | Cys241, Leu255 | mdpi.com |

| Thiazole-naphthalene derivative (5b) | Tubulin | 3.3 | Cys241, Val315 | nih.gov |

| 2-Anilino-4-amino-5-aroylthiazole (5t) | Tubulin | 0.72 | Asn258, Thr353 | nih.gov |

Supramolecular Chemistry and Materials Science Applications of 4 3 Chlorophenyl Thiazole 2 Thiol Derivatives

Design and Characterization of Supramolecular Assemblies

The design of supramolecular assemblies based on 4-(3-Chlorophenyl)thiazole-2-thiol derivatives hinges on the strategic use of non-covalent interactions. The core structure, featuring a thiazole (B1198619) ring, a chlorophenyl group, and a thiol moiety, offers multiple sites for hydrogen bonding, π-π stacking, and other weak interactions that drive self-assembly.

The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors, while the N-H group of the tautomeric thione form can act as a hydrogen bond donor. The aromatic chlorophenyl and thiazole rings provide opportunities for π-π stacking interactions, which are crucial for the organization of molecules in the solid state. The chlorine substituent can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition as a powerful tool in crystal engineering.

While specific studies on the supramolecular assemblies of this compound are not extensively documented, research on analogous structures provides significant insights. For instance, studies on other substituted thiazole and triazole derivatives reveal that intermolecular hydrogen bonds and π-π stacking are dominant forces in their crystal packing. mdpi.com In related triazole systems, weak hydrogen bonds and chalcogen bonds have been shown to cooperatively generate complex supramolecular self-assemblies in the crystalline state. nih.gov The thione-thiol tautomerism inherent to these compounds can also influence the resulting supramolecular architecture. mdpi.com The characterization of these assemblies typically involves single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of the molecules.

Application in Organic Electronic Materials

Thiazole-containing compounds are recognized for their potential in organic electronic materials due to their electron-accepting properties and environmental stability. researchgate.net These characteristics make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The thiazole ring's electron-deficient nature can facilitate electron transport, a key requirement for n-type semiconductor materials in OFETs.

The performance of thiazole-based organic semiconductors is highly dependent on the molecular structure and the resulting solid-state packing. The introduction of a 3-chlorophenyl group to the thiazole-2-thiol core can modulate the electronic properties and influence the intermolecular interactions that govern charge transport. The planarity and potential for π-π stacking in derivatives of this compound could lead to favorable charge carrier mobilities.

Thiazolo[5,4-d]thiazoles, which are fused thiazole ring systems, have shown particular promise as building blocks for organic semiconductors due to their rigid, planar structure that encourages efficient intermolecular π-π overlap. rsc.org While not a direct derivative, the principles of their application in organic electronics can be extended to materials based on this compound. The development of such materials is an active area of research, with the goal of creating stable and high-performance organic electronic devices. researchgate.net

Role as Precursors in the Synthesis of Functional Dyes and Pigments

Thiazole derivatives serve as important precursors in the synthesis of a variety of functional dyes and pigments. The thiazole ring can act as a versatile scaffold to which different chromophoric and auxochromic groups can be attached to tune the color and properties of the resulting dye.

The synthesis of azo dyes, for example, can be achieved by diazotizing an aminothiazole derivative and coupling it with various aromatic compounds. researchgate.netscialert.net In the context of this compound, this would typically involve the conversion of the thiol group to an amino group or another reactive moiety to facilitate the coupling reaction. The resulting dyes can exhibit a range of colors and are evaluated for properties such as their absorption maximum (λmax), and light and wash fastness. scialert.net

For instance, bifunctional reactive dyes have been synthesized from 4-phenyl-1,3-thiazol-2-amine derivatives, demonstrating good fastness properties on cotton fabrics. scialert.net The introduction of different substituents on the phenyl ring has been shown to cause shifts in the absorption wavelength of the dyes. scialert.net This highlights the potential of using this compound as a starting material to create dyes with specific desired colors and performance characteristics.

| Related Thiazole Dye Properties | |

| Dye Precursor | 4-phenyl-1,3-thiazol-2-amine |

| Dye Class | Bifunctional Reactive Azo Dye |

| λmax | 510 nm |

| Fastness (Wash and Light) | Good to Excellent (4-5 on grey scale) |

| Data derived from studies on analogous compounds. scialert.net |

Evaluation as Corrosion Inhibitors

Thiazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. jmaterenvironsci.com This adsorption forms a protective layer that isolates the metal from the corrosive medium. nih.gov

The effectiveness of a thiazole-based inhibitor is influenced by its chemical structure, including the nature of its substituents. The this compound molecule contains multiple active centers for adsorption, including the sulfur atom of the thiol group, the nitrogen and sulfur atoms of the thiazole ring, and the π-electrons of both the thiazole and chlorophenyl rings.

Studies on related thiazole and thiadiazole derivatives have demonstrated that these compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic metal dissolution and the cathodic hydrogen evolution reactions. wu.ac.th The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govwu.ac.th The inhibition efficiency of these compounds generally increases with their concentration. wu.ac.th For example, some thiazole derivatives have shown high inhibition efficiencies for mild steel in hydrochloric acid solutions. researchgate.net

| Corrosion Inhibition Data for a Related Thiazole Derivative | |

| Inhibitor Type | Thiazole-4-carboxylate derivative (T3) |

| Metal | Mild Steel |

| Corrosive Medium | 1.0 mol/L HCl |

| Inhibition Efficiency | 92% |

| Inhibition Type | Mixed-type |

| Adsorption Isotherm | Langmuir |

| Data from a study on a related thiazole derivative. researchgate.net |

Catalytic Applications of 4 3 Chlorophenyl Thiazole 2 Thiol and Its Complexes

Role in Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Thiazole (B1198619) derivatives are excellent ligands for transition metals due to the coordinating ability of the ring's nitrogen and sulfur atoms, forming stable complexes that can catalyze a variety of organic transformations.

The 4-(3-Chlorophenyl)thiazole-2-thiol molecule is well-suited to act as a ligand. The thiol group (-SH) can be deprotonated to form a thiolate, which is a strong coordinating agent for soft metal centers like palladium (Pd), copper (Cu), and iron (Fe). Furthermore, the nitrogen atom of the thiazole ring can act as a second coordination site, allowing the molecule to function as a bidentate ligand. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex.

For instance, studies on other thiazole derivatives have demonstrated their effectiveness in forming powerful catalysts. A notable example involves a palladium(II) complex with a pyrano[2,3-d]-thiazole derivative ligand (MATYPd), which has been successfully employed as a catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives. acs.org This reaction, conducted under mild ultrasonic irradiation in water, highlights the potential of thiazole-metal complexes in green and efficient synthesis. acs.org The success of such systems suggests that a palladium complex of this compound could exhibit similar or enhanced catalytic prowess in C-C bond-forming reactions, such as Suzuki or Heck cross-couplings. Research on thiazoline-ligand complexes with Pd(II) has also shown their utility in catalyzing the formation of Csp²–Csp² bonds. rsc.org

Exploration in Heterogeneous Catalysis, including Magnetic Nanocatalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, primarily the ease of catalyst separation from the reaction mixture and the potential for recycling and reuse. A key strategy in developing robust heterogeneous catalysts is the immobilization of a catalytically active species onto a solid support.

Magnetic nanoparticles (MNPs), typically based on iron oxides like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), have emerged as superior supports for catalysts. researchgate.net Their high surface area allows for high catalyst loading, and their superparamagnetic nature enables simple and efficient recovery from the reaction medium using an external magnet. researchgate.nettandfonline.com

Numerous studies have reported the successful immobilization of catalytic species for the synthesis of thiazoles or the use of thiazole-functionalized materials.

A copper(II) complex immobilized on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-Bipyridine-CuCl₂) serves as an efficient and reusable catalyst for synthesizing thiazole derivatives. jsynthchem.com

Similarly, a copper nanocatalyst supported on silica-decorated maghemite (γ-Fe₂O₃@SiO₂@Phen@Cu(II)) has been used to produce new thiazoles in high yields with short reaction times. tandfonline.com

Beyond catalysis for thiazole synthesis, thiazole derivatives themselves have been grafted onto magnetic chitosan (B1678972) nanoparticles for environmental applications, such as the removal of heavy metal ions from water, demonstrating the strong affinity of the thiazole moiety for immobilization and interaction with other species. nih.gov

Following these established methodologies, a catalytically active complex of this compound could be anchored to the surface of functionalized magnetic nanoparticles. This would create a magnetically recoverable heterogeneous catalyst, combining the presumed catalytic activity of the thiazole complex with the operational benefits of MNP supports, paving the way for its use in sustainable industrial processes.

Biocatalytic Applications and Mechanistic Studies

Biocatalysis utilizes natural catalysts, such as enzymes, or mimics them to perform chemical transformations with high selectivity and under environmentally benign conditions. The principles of green chemistry are central to this field, favoring mild reaction conditions, aqueous solvents, and recyclable catalysts.

The application of biocatalysts and biomimetic systems in thiazole synthesis is an active area of research. A prime example is the use of a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) as an eco-friendly biocatalyst. nih.govacs.org This system has been shown to be highly effective in catalyzing the synthesis of novel thiazole derivatives under ultrasound irradiation, offering mild conditions, rapid reactions, and high yields. nih.govacs.org

The mechanistic study of the TCsSB catalyst provides insight into how this compound could function in a similar context. The catalytic activity of TCsSB is attributed to a basic hydrazine (B178648) group, which abstracts a proton from the thiol form of a thiosemicarbazone derivative. nih.gov This generates a reactive thiolate that subsequently undergoes cyclization to form the thiazole ring. nih.gov The thiol group of this compound could participate in analogous acid-base chemistry, potentially acting as a proton shuttle or a nucleophilic catalyst in biomimetic systems designed to perform specific organic transformations.

Mechanistic Investigations of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For a hypothetical transition metal complex of this compound, the catalytic cycle would depend on the metal and the specific reaction.

For a palladium-catalyzed cross-coupling reaction, a plausible mechanism would involve a Pd(0)/Pd(II) cycle. Detailed mechanistic studies, including DFT calculations and kinetic analysis on related S,O-ligand palladium systems, suggest a general pathway. nih.govrsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

Transmetalation/Insertion: This Pd(II) complex then reacts with a coupling partner (e.g., an organoboron compound in Suzuki coupling). Alternatively, in an olefination reaction, an alkene coordinates to the palladium center, followed by migratory insertion.

Reductive Elimination: The final step involves the formation of the new C-C bond and the product, regenerating the Pd(0) catalyst, which can then enter a new cycle.

In the context of biocatalysis, the mechanism is different. As seen with the chitosan-based catalyst (TCsSB), the cycle involves proton transfer. nih.gov A basic site on the catalyst removes a proton from a thiol, activating it for a subsequent nucleophilic attack and cyclization, after which the catalyst is regenerated. nih.gov This highlights the versatility of the thiol group in this compound, enabling its potential participation in both organometallic and acid-base catalytic cycles.

Catalytic Performance of Related Thiazole-Based Systems

The following table summarizes research findings for catalytic systems based on thiazole derivatives, illustrating the potential applications and performance that could be expected from catalysts derived from this compound.

| Catalyst System | Catalysis Type | Application | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) complex with pyrano[2,3-d]-thiazole ligand (MATYPd) | Homogeneous (used as a heterocatalyst) | Synthesis of pyrazole-4-carbonitrile derivatives | Excellent yields, short reaction times under ultrasonic irradiation in water. Catalyst is reusable. | acs.org |

| Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB) | Biocatalysis / Heterogeneous | Synthesis of thiazole derivatives | Eco-friendly biocatalyst, high yields, mild conditions with ultrasound. Reusable without significant loss of potency. | nih.govacs.org |

| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Heterogeneous (Magnetic Nanocatalyst) | Synthesis of oxazole (B20620) and thiazole derivatives | Novel, eco-friendly system. Catalyst is easily recovered with a magnet and can be reused multiple times. | jsynthchem.com |

| γ-Fe₂O₃@SiO₂@Phen@Cu(II) | Heterogeneous (Magnetic Nanocatalyst) | Synthesis of new thiazoles | Excellent yields (88-97%) and very short reaction times (5-15 min). Recyclable up to four times. | tandfonline.com |

Future Research Directions and Emerging Paradigms for 4 3 Chlorophenyl Thiazole 2 Thiol

Development of Novel and Efficient Synthetic Routes for Specific Isomers and Analogs

The synthesis of thiazole (B1198619) derivatives is a well-established area of organic chemistry, with methods like the Hantzsch thiazole synthesis being a cornerstone. scielo.br However, future research will necessitate the development of more efficient, sustainable, and versatile synthetic routes to access specific isomers and a diverse library of analogs of 4-(3-Chlorophenyl)thiazole-2-thiol.

A key focus will be on developing stereoselective and regioselective synthetic methods to produce specific isomers with desired biological activities or material properties. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, could offer greener and more efficient alternatives to traditional synthetic methods. mdpi.com Furthermore, the development of one-pot, multi-component reactions will be crucial for rapidly generating a wide range of analogs for structure-activity relationship (SAR) studies. researchgate.net These advanced synthetic strategies will be instrumental in creating libraries of compounds for high-throughput screening and accelerating the discovery of new lead compounds.

Recent synthetic approaches for related thiazole structures have utilized multi-step reactions starting from readily available materials. For instance, the synthesis of certain 4-(4-chlorophenyl)thiazole derivatives has been achieved through a three-step process involving the initial formation of thiosemicarbazides, followed by conversion to thiosemicarbazones, and finally cyclization via Hantzsch condensation. scielo.br Another approach involved a six-step synthesis starting from 4-chlorobenzoic acid to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) and its subsequent sulfonamide derivatives. researchgate.net These examples highlight the multi-step nature of current syntheses and underscore the need for more streamlined and efficient methodologies.

Advanced Computational Modeling for Structure-Property Prediction and Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, advanced computational modeling will play a pivotal role in predicting its physicochemical properties, biological activities, and potential toxicities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be crucial for identifying the key structural features that govern the desired properties of its analogs. nih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of these compounds with biological targets, such as enzymes and receptors. nih.govnih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

For example, in silico pharmacokinetic (ADME) studies have been used to predict the oral bioavailability of related 4-(4-chlorophenyl)thiazole compounds. scielo.br Such computational screening can help prioritize the synthesis of compounds with favorable drug-like properties. Furthermore, computational methods can be employed to predict the electronic and optical properties of novel analogs, guiding the design of new materials for applications in electronics and photonics. The thione-thiol tautomerism, a characteristic feature of 2-thiazolethiols, can also be investigated using computational calculations to understand the relative stability of each form, which can influence biological activity. mdpi.com

Expansion into Interdisciplinary Research Areas for Targeted Applications

The unique structural and electronic properties of the thiazole ring suggest that this compound and its derivatives may have applications beyond traditional medicinal chemistry. nih.gov Future research should focus on exploring these interdisciplinary avenues.

In materials science, the ability of thiol groups to bind to metal surfaces makes these compounds potential candidates for the development of corrosion inhibitors or for the functionalization of nanoparticles. nih.gov The conjugated π-system of the thiazole ring also suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. mdpi.com

In agricultural chemistry, thiazole derivatives have shown promise as antifungal and herbicidal agents. researchgate.net Further research could lead to the development of novel pesticides that are more effective and environmentally benign. The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers.

Uncovering Additional Biological Interaction Pathways in Vitro and Mechanistic Elucidation

While thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular mechanisms of action are often not fully understood. nih.govfrontiersin.org Future in vitro studies should aim to uncover additional biological interaction pathways for this compound and its analogs.

High-throughput screening against a broad panel of biological targets can help identify novel cellular pathways affected by these compounds. Techniques such as proteomics and genomics can be used to identify protein and gene expression changes in cells treated with these compounds, providing clues about their mechanisms of action. For instance, some thiazole derivatives have been found to target the Bcl-2 protein, which is involved in apoptosis, making them potential anticancer agents. nih.gov

Detailed mechanistic studies are crucial for understanding how these compounds exert their biological effects and for designing more effective and safer drugs. This includes identifying the specific enzymes or receptors they interact with, characterizing the nature of these interactions, and elucidating the downstream signaling pathways that are affected. For example, studies on related compounds have investigated their potential to inhibit enzymes like E. coli DNA gyrase. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Chlorophenyl)thiazole-2-thiol, and how are intermediates characterized?

- Methodology : The compound can be synthesized via cyclization reactions under acidic conditions. For example, reacting thiourea derivatives with chlorinated aryl precursors (e.g., 3-chlorobenzyl chloride) followed by cyclization. Intermediates are characterized using elemental analysis, ¹H-NMR (to confirm proton environments), and LC-MS (to verify molecular weight and purity) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during precipitation to isolate pure intermediates.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- ¹H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and thiol protons (δ ~1.5–2.5 ppm, though often absent due to exchange).

- IR Spectroscopy : Detect S-H stretches (~2550 cm⁻¹) and C-S/C-Cl bonds (600–750 cm⁻¹).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the common biological assays used to evaluate its antimicrobial activity?

- Methodology :

- Disk Diffusion/Kirby-Bauer Test : Assess inhibition zones against bacterial/fungal strains.

- MIC/MBC Determination : Measure minimum inhibitory/bactericidal concentrations using broth microdilution.

- Comparative Studies : Test against structurally similar compounds (e.g., 4-(4-Bromophenyl)thiazole-2-thiol) to isolate the role of the 3-chlorophenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

- Methodology :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance reaction efficiency in PEG-400 solvent .

- Continuous Flow Reactors : Reduce reaction time and improve heat transfer for industrial-scale production .

- DoE (Design of Experiments) : Systematically vary temperature (70–80°C), solvent ratios, and stoichiometry to identify optimal parameters .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., fungal cytochrome P450). Validate docking poses with known inhibitors .

- ADME Analysis : Predict absorption, distribution, and toxicity using tools like SwissADME. Focus on logP (lipophilicity) and CYP450 inhibition profiles .

Q. How do structural modifications (e.g., substituent changes) alter biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-(4-Fluorophenyl)thiazole-2-thiol) and compare bioactivity.

- Electronic Effects : Use Hammett constants to correlate substituent electronegativity with antimicrobial potency.

- Thermodynamic Profiling : Measure binding affinities via isothermal titration calorimetry (ITC) .

Q. How can contradictory data in synthetic protocols (e.g., solvent choice, catalyst) be resolved?

- Methodology :

- Cross-Validation : Reproduce methods from independent studies (e.g., PEG-400 vs. DMSO solvent systems) .

- Kinetic Analysis : Compare reaction rates and activation energies under varying conditions.

- Byproduct Identification : Use GC-MS or HPLC to detect side products influencing yield discrepancies .

Methodological Resources

- Synthesis Optimization : Refer to protocols using PEG-400 and heterogeneous catalysts for scalable production .

- Computational Modeling : Access docking tutorials and ADME tools in open-source platforms like PyRx and ADMETlab .

- Comparative SAR : Utilize public databases (PubChem, ChEMBL) to retrieve bioactivity data for analogs .

Note : Avoid unreliable sources (e.g., benchchem.com ). Prioritize peer-reviewed journals and established databases (CAS, Sigma-Aldrich) for structural and safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.